2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE
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Overview
Description
2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Acetamide Core: The acetamide core can be synthesized by reacting 2-chloro-6-fluoroaniline with acetic anhydride under acidic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated intermediate.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed through a cyclization reaction involving a suitable diol and an acid catalyst.
Final Coupling: The final step involves coupling the tetrahydropyran intermediate with the acetamide core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines, thiols, and alcohols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE: shares structural similarities with other compounds that have a chloro-fluoro-phenyl group and a thiophene ring.
Ziprasidone: A piperazine compound with similar structural motifs, used as an antipsychotic agent.
Imidazo[1,2-a]pyridine derivatives: Compounds with similar heterocyclic structures, investigated for various pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in multiple scientific disciplines.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2S/c19-14-3-1-4-15(20)13(14)11-17(22)21-12-18(6-8-23-9-7-18)16-5-2-10-24-16/h1-5,10H,6-9,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHZHOGSWLXUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC2=C(C=CC=C2Cl)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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